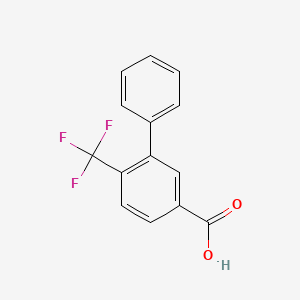

2-(Trifluoromethyl)biphenyl-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-6-10(13(18)19)8-11(12)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGDXZRNXXTLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for 2 Trifluoromethyl Biphenyl 5 Carboxylic Acid

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. mdpi.com These methods are particularly effective for constructing the biaryl scaffold of 2-(Trifluoromethyl)biphenyl-5-carboxylic acid. semanticscholar.org The general catalytic cycle for these reactions involves oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the biphenyl (B1667301) product and regenerate the Pd(0) catalyst. rsc.orgthermofishersci.in

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for synthesizing biphenyl derivatives due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. mdpi.comresearchgate.netarabjchem.orggre.ac.uk The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgkyushu-u.ac.jp

To synthesize the target molecule, this reaction could be approached in two primary ways: coupling 2-bromo- or 2-iodo-benzonitrile with 4-(trifluoromethyl)phenylboronic acid, or coupling a halide substituted with a trifluoromethyl group with a suitable carboxyl-containing phenylboronic acid. The choice of catalyst is crucial, with systems based on palladium acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) being common. ajgreenchem.com Both homogeneous and heterogeneous catalysts, such as palladium nanoparticles supported on modified graphene, have been developed to improve catalyst recyclability and facilitate greener synthesis. mdpi.com The base, often a carbonate like K2CO3 or Cs2CO3, or a fluoride like CsF, is essential for the transmetalation step. mdpi.comkyushu-u.ac.jpnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Pd(PPh3)4 / CsF / Ag2O | CsF / Ag2O | - | - | Effective for inactive substrates like pentafluorophenylboronic acid. nih.gov |

| Pd(dba)2 / PPh3 | K3PO4 | Dioxane | 105 | General conditions for biphenyl phosphine oxide synthesis. rsc.org |

| Pd/CNS (Porous Carbon Nanospheres) | Na2CO3 | - | - | Heterogeneous, cost-effective, and highly effective catalyst. rsc.org |

| G-COOH-Pd-10 (Pd NPs on Graphene) | K2CO3 | DMF/H2O | 70-110 | Heterogeneous system for fluorinated biphenyls; recyclable. mdpi.com |

This table is generated based on data from various sources for illustrative purposes.

A significant challenge in Suzuki-Miyaura reactions can be the undesired side reaction of protodeborylation, especially with electron-deficient boronic acids. kyushu-u.ac.jp To circumvent this "base problem," Lewis acid-mediated protocols have been developed that avoid the use of traditional bases. kyushu-u.ac.jp

While the Suzuki-Miyaura reaction is prevalent, other metal-catalyzed cross-coupling reactions offer alternative pathways to the biphenyl core. These methods can be advantageous depending on substrate availability and functional group compatibility.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, often allowing for milder reaction conditions. A potential route would involve the palladium- or nickel-catalyzed coupling of an arylzinc reagent with an appropriate aryl halide. rsc.org For instance, a cyanophenyl zinc bromide could be coupled with an iodo- or bromo-trifluoromethylbenzene derivative in the presence of a catalyst like palladium bis(dibenzylideneacetone) (Pd(dba)2) and a suitable phosphine ligand. rsc.org

The Hiyama coupling employs organosilanes, which are activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF). This method is noted for its tolerance of many functional groups and the low toxicity of silicon byproducts. rsc.org A rhodium-catalyzed ortho-C–H arylation of an arylsilane with an ethyl benzimidate represents a specialized Hiyama-type reaction that could form a biphenyl-2-carbonitrile derivative, a key precursor. rsc.org

Transition-metal-catalyzed direct C-H arylation has also emerged as a powerful, step-economical strategy. researchgate.netacs.org This approach avoids the pre-functionalization required for traditional cross-coupling partners (e.g., boronic acids or organozinc reagents) by directly coupling an aryl halide with a C-H bond of the coupling partner. semanticscholar.org

Direct Trifluoromethylation Techniques in Biphenyl Synthesis

Introducing the trifluoromethyl (CF3) group is a critical step in the synthesis. The unique properties of the CF3 group often require specialized reagents and reaction conditions. Direct trifluoromethylation of a pre-formed biphenyl scaffold is an increasingly attractive strategy, as it can be performed late-stage, avoiding the need to carry the CF3 group through a multi-step synthesis. princeton.edu

Oxidative trifluoromethylation enables the direct installation of a CF3 group onto an arene C-H bond without pre-functionalization. researchgate.net These methods typically involve a trifluoromethylating agent and an oxidant.

One notable metal-free approach uses (trifluoromethyl)trimethylsilane (CF3SiMe3) as the CF3 source and a hypervalent iodine reagent, such as PhI(OAc)2, as the oxidant. researchgate.net This protocol provides direct access to a variety of trifluoromethylated arenes and heterocycles in moderate to good yields. researchgate.net Another strategy involves silver-mediated oxidative trifluoromethylation, where a silver salt promotes the reaction between a nucleophilic CF3 source and the aromatic substrate. mdpi.com

Table 2: Oxidative Trifluoromethylation Approaches

| CF3 Source | Oxidant / Mediator | Key Features |

|---|---|---|

| CF3SiMe3 | PhI(OAc)2 | Metal-free conditions, avoids pre-functionalization of the arene. researchgate.net |

This table is generated based on data from various sources for illustrative purposes.

Photoinduced methods, particularly those employing photoredox catalysis, have revolutionized radical chemistry by allowing reactions to proceed under mild conditions using visible light. princeton.edudntb.gov.ua These techniques are highly effective for generating trifluoromethyl radicals (•CF3) from various precursors. princeton.edunih.gov

The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a CF3 source, such as triflyl chloride (TfCl) or sodium trifluoromethanesulfinate (the Langlois reagent, CF3SO2Na), to generate the •CF3 radical. princeton.eduvu.nlvu.nl This highly electrophilic radical then adds to the aromatic ring of the biphenyl precursor. princeton.edunih.gov

A variety of photocatalysts, including ruthenium and iridium complexes, as well as organic dyes like Eosin Y, have been employed. princeton.eduacs.org Recent advancements have also explored the use of base metals, such as cobalt complexes, which can be activated by visible light to induce Co-CF3 bond homolysis and release the •CF3 radical. nih.govacs.org An electrophotochemical approach has even enabled the use of trifluoroacetic acid (TFA), an inexpensive and abundant reagent, as the CF3 source. nih.gov These methods are often tolerant of a wide range of functional groups, making them suitable for late-stage functionalization. princeton.edu

Table 3: Photoinduced Trifluoromethylation Systems

| CF3 Source | Photocatalyst / System | Light Source | Key Features |

|---|---|---|---|

| Triflyl Chloride (TfCl) | Ru(bpy)3Cl2 | Household light bulb | Operates at room temperature, wide substrate scope. princeton.edu |

| CF3SO2Na (Langlois Reagent) | 2-tert-butylanthraquinone | - | Metal-free organic photocatalyst system. vu.nlvu.nl |

| Umemoto's Reagent | Cobalt(III)-CF3 Complex | Blue LED (440 nm) | Base-metal photocatalysis via Co-CF3 bond homolysis. nih.govacs.org |

| Trifluoroacetic Acid (TFA) | Electrophotochemical | Light Irradiation | Catalyst- and oxidant-free, uses an inexpensive CF3 source. nih.gov |

This table is generated based on data from various sources for illustrative purposes.

Strategic Introduction and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group can be introduced at various stages of the synthesis. One common strategy is to use a starting material that already contains the carboxyl group or a precursor to it. For example, in a Suzuki-Miyaura coupling, a bromobenzoic acid or a carboxyphenylboronic acid can be used as one of the coupling partners. ajgreenchem.comresearchgate.net This ensures the carboxylic acid is present in the final biphenyl structure from the outset.

Alternatively, the carboxylic acid can be introduced by functionalizing a pre-formed biphenyl scaffold. A common precursor is a nitrile group (-CN), which can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For example, a biphenyl-2-carbonitrile intermediate could be synthesized and then subjected to hydrolysis.

Another established method involves the use of an oxazoline as a directing group and a masked carboxylic acid. For instance, a 2-(4,4-dimethyloxazolin-2-yl)biphenyl derivative can be synthesized via a coupling reaction. The oxazoline group can then be hydrolyzed under strong acidic conditions (e.g., using hydrochloric acid at elevated temperatures and pressures) to reveal the carboxylic acid. google.comgoogle.com This method is robust and has been applied on an industrial scale for preparing derivatives of biphenyl-2-carboxylic acid. google.comgoogle.com

Finally, direct carboxylation of an aryl-metal intermediate, formed by lithiation or Grignard reaction, with carbon dioxide is a classic method for introducing a carboxylic acid group, although its compatibility with the trifluoromethyl group would need to be carefully considered.

Optimization of Synthetic Routes and Process Scalability

The optimization of synthetic routes for biphenyl-carboxylic acids, including trifluoromethylated variants, has focused on ensuring high yields, purity, and operational efficiency for large-scale industrial production. A key patented process highlights a method that avoids the challenges of traditional synthetic pathways by utilizing a stable oxazoline intermediate. google.comgoogle.com

The preferred industrial route involves the hydrolysis of a (2-oxazolinyl)-2-biphenyl intermediate using hydrochloric acid in the presence of an inert, water-immiscible organic solvent. google.com This method is advantageous for scale-up as it proceeds to high conversion and facilitates product isolation.

Key optimized parameters for this process have been identified to maximize yield and throughput. The reaction is conducted at elevated temperatures, typically between 140-145°C, under a pressure of 4-5 bar. google.com The use of an inert solvent like methylcyclohexane is particularly favored. google.com The total reaction time is generally between 4 to 8 hours to ensure complete conversion of the starting material. google.com

A notable aspect of this process is the precise control over reactant ratios. For optimal results, approximately 3.5 to 5.0 moles of hydrochloric acid are used per mole of the oxazolin-2-yl-biphenyl starting material. google.com This is typically achieved by using a 36.5% aqueous solution of HCl, which results in a final acid concentration of about 24% in the reaction mixture. google.comgoogle.com

The scalability of this route has been demonstrated in industrial settings. For instance, processes have been successfully run in 1200-liter reactors, processing hundreds of kilograms of starting material in a single batch. google.comgoogle.com An example of a large-scale reaction is detailed below, which achieved a 90% yield of the final carboxylic acid product after purification. google.com

Table 1: Parameters for Industrial-Scale Synthesis of Biphenyl-2-Carboxylic Acid Derivatives

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Starting Material | 4'-Methyl-2-(4,4-dimethyloxazolin-2-yl)biphenyl | google.com, google.com |

| Scale (Starting Material) | 265 kg | google.com, google.com |

| Reactor Volume | 1200 L | google.com, google.com |

| Reagent | 36.5% Hydrochloric Acid (400 kg) | google.com, google.com |

| Solvent | Methylcyclohexane (102.5 L) | google.com |

| Temperature | 140-145 °C | google.com, google.com |

| Pressure | 4-5 bar | google.com, google.com |

| Reaction Time | 4-8 hours | google.com, google.com |

| Product Yield | 90% | google.com |

Chemical Reactivity and Derivatization of 2 Trifluoromethyl Biphenyl 5 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Patterns on the Biphenyl (B1667301) Core

The reactivity of the biphenyl core towards substitution reactions is significantly influenced by the electronic properties of the trifluoromethyl and carboxylic acid groups.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the -CF3 group makes the biphenyl system more susceptible to nucleophilic aromatic substitution, particularly on the ring bearing the trifluoromethyl group. acs.orgchemistrysteps.com For an SNAr reaction to occur, a suitable leaving group (like a halogen) must be present on the ring, typically positioned ortho or para to a strong electron-withdrawing group. While the parent compound does not have such a leaving group, its halogenated derivatives would be expected to readily undergo SNAr. The presence of the -CF3 group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in the addition-elimination mechanism of SNAr. chemistrysteps.com

Carboxylic Acid Transformations for Functional Group Interconversion

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide array of functional analogues such as amides and esters.

The direct formation of amides from carboxylic acids and amines is a thermodynamically challenging transformation that typically requires high temperatures or the use of stoichiometric activating agents, which generate significant waste. catalyticamidation.infomdpi.com Catalytic methods, particularly those using boronic acid derivatives, have emerged as more efficient and environmentally benign alternatives. researchgate.netorgsyn.org

Arylboronic acids can catalyze the amidation by activating the carboxylic acid. researchgate.net The proposed mechanism involves the formation of an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack by an amine. researchgate.net The removal of water is crucial for driving the reaction to completion. researchgate.net For sterically hindered substrates, such as substituted biphenyl carboxylic acids, specialized catalysts like biphenyl-based diboronic acid anhydrides or ortho-iodophenylboronic acid have shown high efficacy. researchgate.net The steric hindrance of 2-(Trifluoromethyl)biphenyl-5-carboxylic acid, arising from the ortho -CF3 group, may necessitate the use of such tailored catalytic systems to achieve high yields.

Table 1: Conditions for Boronic Acid-Catalyzed Amidation

| Catalyst | Amine | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Various primary & secondary amines | 2-MeTHF | Microwave, Molecular Sieves | Good to Excellent researchgate.net |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Hindered amines | Toluene | Dean-Stark, Heat | Good to Quantitative researchgate.net |

| Triphenyl borate | Various amines | Toluene | Reflux | 16-92% researchgate.net |

This table presents generalized conditions from studies on various carboxylic acids and is illustrative of potential systems for the target compound.

Esterification of this compound can be achieved through several standard methods. The choice of method often depends on the steric hindrance around the carboxylic acid and the nature of the alcohol.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H2SO4). While effective, the equilibrium nature of the reaction requires either using a large excess of the alcohol or removing water as it forms.

Activation-Based Esterification: For more hindered systems or sensitive substrates, the carboxylic acid can be first converted to a more reactive intermediate. researchgate.net Reagents like thionyl chloride (SOCl2) or oxalyl chloride can convert the carboxylic acid to an acyl chloride, which then reacts rapidly with an alcohol. Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also commonly used to facilitate the reaction, particularly in peptide synthesis. thermofisher.com

Heterogeneous Catalysis: Recent studies have shown that metal-organic frameworks, such as UiO-66-NH2, can act as efficient heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids with methanol, offering advantages in catalyst recovery and reuse. rsc.org

Other condensation reactions involving the carboxylic acid group include its reduction to the corresponding alcohol (2-(Trifluoromethyl)-5-(hydroxymethyl)biphenyl) using reducing agents like lithium aluminum hydride (LiAlH4), or its conversion to acyl fluorides using deoxyfluorination reagents. nih.gov

Stereoselective Transformations and Chiral Derivatization

The biphenyl core of this compound is a classic example of a structure capable of exhibiting atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In this molecule, significant steric hindrance between the ortho-substituent (-CF3) on one ring and the ortho-hydrogen on the other ring can restrict free rotation about the central C-C bond.

If an additional bulky substituent were introduced at the 6-position of the carboxylic acid ring or the 2'-position of the other ring, the rotational barrier could become high enough to allow for the isolation of stable, non-interconverting enantiomers at room temperature. The effective steric size of a trifluoromethyl group is considered to be somewhat smaller than an isopropyl group. researchgate.net

The synthesis of enantioenriched atropisomeric biphenyls is a significant area of research, often employing strategies such as:

Asymmetric Cross-Coupling: Utilizing chiral ligands in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to construct the biphenyl axis with a preference for one enantiomer.

Chiral Auxiliary-Directed Synthesis: Attaching a chiral auxiliary to the carboxylic acid group to direct subsequent transformations stereoselectively, followed by removal of the auxiliary.

Kinetic Resolution: Using a chiral catalyst or reagent to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

While specific stereoselective transformations for this compound are not extensively documented, the principles of atroposelective synthesis are directly applicable to its derivatives. acs.org

Mechanistic Studies of Reaction Pathways

The mechanisms of the reactions involving this compound are generally well-understood extensions of established organic reaction mechanisms.

Electrophilic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The strong deactivating effect of the -CF3 group destabilizes this intermediate, thus slowing the reaction rate. nih.gov

Catalytic Amidation: As discussed, DFT calculations and kinetic studies on boronic acid-catalyzed amidation suggest that the reaction can proceed through various pathways. researchgate.net One pathway involves the formation of an acyloxyboronate intermediate, where the cleavage of the C-O bond of a tetracoordinate acyl boronate is the rate-determining step. researchgate.net Alternative pathways, potentially involving bridged B-X-B dimeric species, have also been proposed to be lower in energy, especially for reactions at ambient temperature. catalyticamidation.info

Trifluoromethyl Group Reactions: While the C-F bonds in the -CF3 group are very strong and generally inert, under certain radical conditions, the -CF3 group can participate in reactions. orientjchem.org For instance, photoredox catalysis can generate trifluoromethyl radicals from various sources, which can then add to aromatic systems. acs.org However, direct transformation of the aryl-CF3 bond itself is challenging and typically requires harsh conditions or specific catalytic systems. Hydrolysis of a trifluoromethyl group to a carboxylic acid group using fuming sulfuric acid and boric acid has been reported for triarylphosphines, indicating that under forceful conditions, this transformation is possible. nih.gov

Further computational studies could provide deeper insight into the specific transition states and energy barriers for reactions involving this compound, particularly regarding the influence of the ortho -CF3 group on atropisomerization barriers and the regioselectivity of substitution reactions.

Computational and Theoretical Chemistry Studies of 2 Trifluoromethyl Biphenyl 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For 2-(trifluoromethyl)biphenyl-5-carboxylic acid, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). orientjchem.org These calculations yield the lowest energy conformation of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| C-C (inter-ring) Bond Length | 1.49 Å |

| C=O Bond Length | 1.21 Å |

| C-O Bond Length | 1.36 Å |

| O-H Bond Length | 0.97 Å |

| Phenyl-Phenyl Dihedral Angle | 58.5° |

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. semanticscholar.org The MESP map illustrates the charge distribution on the molecule's surface. For this compound, the MESP analysis highlights distinct regions of varying electrostatic potential.

The most negative potential (typically colored red or yellow) is concentrated around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. mdpi.com Conversely, the most positive potential (blue) is located around the acidic hydrogen of the carboxyl group, making it the primary site for nucleophilic attack or deprotonation. The trifluoromethyl group, being strongly electron-withdrawing, also influences the charge distribution on the adjacent phenyl ring.

Analysis of Dipole Moments, Polarizability, and Hyperpolarizability

The study of dipole moments, polarizability, and hyperpolarizability provides insight into a molecule's response to an external electric field and is crucial for identifying potential applications in non-linear optics (NLO). scirp.org These properties are calculated using DFT methods, often with the same functional and basis set as for geometry optimization.

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This is a measure of the non-linear optical response of the molecule. A large β value suggests that the material may be a good candidate for NLO applications like frequency doubling. researchgate.net

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value |

|---|---|

| Dipole Moment (µ) | 3.50 D |

| Mean Polarizability (α) | 25.5 x 10-24 esu |

| First Hyperpolarizability (βtot) | 15.0 x 10-30 esu |

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.org The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). orientjchem.org

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis (Illustrative Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O (carbonyl) | π(C-C)ring | 22.5 |

| π(C-C)ring1 | π(C-C)ring2 | 18.0 |

| LP(1) O (hydroxyl) | σ*(C-O) | 15.2 |

Conformational Analysis and Tautomerism Investigations

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of a molecule. For biphenyl (B1667301) systems, the primary focus is the rotational barrier around the single bond connecting the two phenyl rings. researchgate.net The potential energy surface can be scanned by systematically varying the C-C-C-C dihedral angle to identify the most stable conformer and any transition states. The presence of the bulky -CF3 group at an ortho position creates significant steric strain, which strongly disfavors a planar conformation and leads to a twisted global minimum energy structure. rsc.org

Tautomerism, particularly involving the carboxylic acid group, is also a subject of investigation. While the carboxylic acid tautomer is overwhelmingly stable, computational studies can quantify the energy difference between it and any potential alternative tautomeric forms, confirming the structural stability of the primary form.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to functional groups, such as the characteristic C=O stretching frequency of the carboxylic acid, the O-H stretching, and vibrations associated with the trifluoromethyl group and the biphenyl framework. dntb.gov.ua

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. These theoretical shifts, when compared to experimental spectra, help in the complete assignment of all proton and carbon signals in the molecule, confirming its connectivity and electronic environment. mdpi.com

Global Reactivity Parameters and Stability Assessment

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in assessing a molecule's chemical reactivity and stability. nih.gov These frontier molecular orbitals allow for the calculation of various global reactivity descriptors. researchgate.net

HOMO-LUMO Energy Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and describe the energy required to remove an electron and the energy released when an electron is added.

Chemical Hardness (η) and Softness (S): These parameters quantify the resistance of the molecule to changes in its electron distribution.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. mdpi.com

These descriptors collectively provide a quantitative assessment of the molecule's stability and its potential behavior in chemical reactions. mdpi.com

Table 4: Calculated Global Reactivity and Stability Parameters (Illustrative Data)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 5.45 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 1.80 |

| Chemical Hardness (η) | 2.73 |

| Electrophilicity Index (ω) | 2.40 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and confirming the presence and electronic environment of the fluorine atoms in 2-(Trifluoromethyl)biphenyl-5-carboxylic acid.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The carboxylic acid proton (–COOH) typically appears as a broad singlet in a significantly downfield region, often between 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The seven aromatic protons would appear in the range of approximately 7.0 to 8.5 ppm, with their chemical shifts and coupling patterns (doublets, triplets, and multiplets) dictated by their position relative to the electron-withdrawing carboxylic acid and trifluoromethyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, with its resonance expected in the 160-180 ppm range. libretexts.org The spectrum would also show signals for the twelve aromatic carbons. The carbon atom directly attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), while adjacent carbons will show smaller quartet splittings (²JCF, ³JCF). The trifluoromethyl carbon itself is also observable and appears as a strong quartet. beilstein-journals.org

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds. For this compound, the spectrum is expected to show a single, sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift for a trifluoromethyl group attached to an aromatic ring typically falls in the range of -60 to -65 ppm relative to a CFCl₃ standard. beilstein-journals.orgrsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description of Signal |

|---|---|---|

| ¹H | ~10.0 - 12.0 | Broad singlet, 1H (COOH) |

| ¹H | ~7.0 - 8.5 | Multiplets, 7H (Aromatic) |

| ¹³C | ~160 - 180 | Singlet, Carbonyl (COOH) |

| ¹³C | ~120 - 145 | Multiple signals, Aromatic carbons (some split into quartets by F) |

| ¹³C | ~123 (q, ¹JCF ≈ 272 Hz) | Quartet, Trifluoromethyl carbon (CF₃) |

| ¹⁹F | ~ -60 to -65 | Singlet, 3F (CF₃) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very prominent, broad absorption band is expected in the 2500–3300 cm⁻¹ region, which is due to the O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration typically appears as a strong, sharp band between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com Other significant peaks include the C–O stretch, found between 1210 and 1320 cm⁻¹, and a broad O–H out-of-plane bend centered around 900-960 cm⁻¹. spectroscopyonline.comlibretexts.org Strong absorptions corresponding to the C–F stretching modes of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range, and aromatic C–H stretches will be seen just above 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is weak in Raman, the symmetric vibrations of the aromatic rings and the C=C double bonds typically produce strong Raman signals, aiding in the characterization of the biphenyl (B1667301) backbone. researchgate.net

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity |

|---|---|---|

| 3300 - 2500 | O–H stretch (H-bonded dimer) | Strong, Very Broad |

| >3000 | Aromatic C–H stretch | Medium |

| 1710 - 1680 | C=O stretch (carbonyl) | Strong |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1350 - 1100 | C–F stretches (CF₃) | Strong |

| 1320 - 1210 | C–O stretch | Strong |

| 960 - 900 | O–H bend (out-of-plane) | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov For this compound, with a molecular formula of C₁₄H₉F₃O₂, the calculated monoisotopic mass is 282.0555 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would measure the mass-to-charge ratio (m/z) of the molecular ion ([M-H]⁻ or [M+H]⁺). The experimentally measured mass is expected to match the calculated mass to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula and ruling out other potential formulas with the same nominal mass. nih.gov Tandem mass spectrometry (MS/MS) experiments could further reveal characteristic fragmentation patterns, such as the loss of the carboxyl group (–COOH) or the trifluoromethyl group (–CF₃), lending additional support to the proposed structure.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state. mdpi.com For this compound, a successful SC-XRD analysis would be expected to show several key features.

A common structural motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of strong O–H···O hydrogen bonds between their carboxyl groups. nih.govmdpi.com This analysis would provide exact bond lengths, bond angles, and hydrogen bond distances. Furthermore, SC-XRD would determine the dihedral angle between the two phenyl rings of the biphenyl system, which is a critical conformational parameter. This angle is influenced by the steric hindrance imposed by the trifluoromethyl group at the 2-position, forcing a twisted conformation.

| Parameter | Expected Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Hydrogen Bonding | Formation of R²₂(8) centrosymmetric dimers via O–H···O interactions |

| Biphenyl Dihedral Angle | Significantly non-planar (twisted) due to steric hindrance from the 2-CF₃ group |

| C=O Bond Length | ~1.25 Å |

| C–O Bond Length | ~1.30 Å |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore of this compound is the substituted biphenyl system. The spectrum is expected to show intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings. The biphenyl moiety itself typically has a strong absorption band. The presence of substituents (–CF₃ and –COOH) will cause shifts in the absorption maxima (λ_max) and may alter the intensity of these bands. A weaker absorption, corresponding to the n→π* transition of the carbonyl group in the carboxylic acid, may also be observed, though it is often obscured by the more intense π→π* transitions. mdpi.com

| Approximate λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~200 - 220 | π → π | Aromatic Rings |

| ~250 - 280 | π → π | Biphenyl System |

| ~280 - 320 | n → π* | Carbonyl (C=O) |

Applications in Advanced Materials Science

Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The carboxylic acid moiety of 2-(trifluoromethyl)biphenyl-5-carboxylic acid allows it to function as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These crystalline porous materials are of significant interest for applications in gas storage, catalysis, and sensing.

The biphenyl (B1667301) core provides a rigid and well-defined geometry, which is crucial for creating predictable and porous framework structures. The length and rigidity of the biphenyl linker can be tailored to control the pore size and topology of the resulting MOF or COF. The trifluoromethyl group can enhance the chemical and thermal stability of the framework and can also influence the interactions of the framework with guest molecules.

While direct synthesis of MOFs using this compound is not extensively documented in the provided search results, the use of similar biphenyl polycarboxylic acids as ligands is well-established. For instance, biphenyl-2,2',5,5'-tetracarboxylic acid has been used to construct Zn(II)-based MOFs that exhibit strong fluorescence. nih.gov The introduction of a trifluoromethyl group is anticipated to modify the electronic properties of the ligand, which could, in turn, affect the luminescence of the resulting MOF, potentially leading to materials with tailored photophysical properties for sensing applications. acs.orgrsc.orgnih.gov

Table 1: Potential Properties of MOFs Derived from Biphenyl Carboxylic Acid Ligands

| Property | Description | Potential Advantage of CF3 Group |

| Porosity | The presence of voids within the crystal structure. | Can influence pore size and shape, potentially enhancing selectivity for gas adsorption. |

| Thermal Stability | The ability to withstand high temperatures without decomposing. | The strong C-F bond can increase the overall thermal stability of the framework. |

| Luminescence | The emission of light upon excitation. | Can tune the emission wavelength and quantum yield for sensing applications. |

| Chemical Stability | Resistance to degradation by chemicals. | The electron-withdrawing nature can enhance stability in various chemical environments. |

Components in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)

The biphenyl unit is a common structural motif in molecules designed for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs). The rigid, planar nature of the biphenyl core contributes to the formation of stable, ordered phases, which are essential for the performance of these devices.

In the context of OLEDs, derivatives of this compound could be utilized as host materials for phosphorescent emitters. The trifluoromethyl group can increase the triplet energy of the host material, which is crucial for efficient energy transfer to the phosphorescent dopant. researchgate.net Furthermore, the incorporation of trifluoromethyl groups can enhance the thermal and morphological stability of the organic layers in OLEDs.

For LCDs, the rod-like shape of biphenyl derivatives is a key feature for achieving liquid crystalline phases. The introduction of a polar trifluoromethyl group can influence the dielectric anisotropy and other mesomorphic properties of the liquid crystal material. mdpi.com While specific liquid crystals based on this compound are not detailed, fluorinated tolanecarboxylic acids have been shown to exhibit nematic liquid crystal behavior and intense photoluminescence. mdpi.com

Precursors for Organic Semiconductors and Advanced Polymer Science

The trifluoromethyl-substituted biphenyl structure is a valuable building block for the synthesis of high-performance organic semiconductors and advanced polymers. The electron-withdrawing nature of the trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, facilitating electron injection and transport, which is beneficial for n-type and ambipolar organic field-effect transistors (OFETs). rsc.org

Conjugated polymers incorporating 2,2′-bis(trifluoromethyl)biphenyl units have demonstrated well-balanced ambipolar charge mobilities and excellent ambient stability in OFETs. rsc.org These polymers exhibit enhanced oxidative stability and moisture resistance due to the presence of the trifluoromethyl groups. rsc.org

Furthermore, polymers derived from trifluoromethyl-containing biphenyl monomers can exhibit a unique combination of properties, including high thermal stability, good solubility in common organic solvents, and low dielectric constants. For example, poly[[1,1'-biphenyl]-4,4'-diyl[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]] (PDTFE) is an amorphous polymer with a high glass transition temperature, excellent flame-retardant properties, and a low dielectric constant, making it a promising material for high-performance applications. acs.org

Table 2: Properties of a High-Performance Fluorinated Biphenyl Polymer (PDTFE)

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 255 °C | acs.org |

| 10% Weight Loss (Nitrogen) | 533 °C | acs.org |

| 10% Weight Loss (Air) | 535 °C | acs.org |

| Dielectric Constant | 2.56 | acs.org |

| Oxygen Permeability Coefficient | 120 × 10⁻¹⁰ cm³ (STP)cm/(cm²·s·cmHg) | acs.org |

| Water Uptake (24h boiling) | Not detectable | acs.org |

Research into Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in sensing, bioimaging, and optoelectronics. The restriction of intramolecular rotation (RIR) is a key mechanism responsible for AIE.

Molecules containing rotatable units, such as the phenyl rings in a biphenyl structure, are prime candidates for exhibiting AIE. In dilute solutions, the rotation of the phenyl rings provides a non-radiative decay pathway for the excited state, leading to weak emission. In the aggregated state, this rotation is restricted, which blocks the non-radiative pathway and forces the molecule to decay radiatively, resulting in strong fluorescence. researchgate.net

While this compound itself has not been explicitly identified as an AIE-active compound, its biphenyl core suggests its potential as a building block for AIE materials. The introduction of the carboxylic acid group could be used to attach other functional units or to control the aggregation behavior through hydrogen bonding. The trifluoromethyl group could further influence the packing and intermolecular interactions in the aggregated state, potentially enhancing the AIE effect. Research on other biphenyl-containing molecules has shown that they can be engineered to exhibit AIE properties. nih.govmdpi.com

Role in Catalysis and Ligand Design

Chiral Ligand Development for Asymmetric Synthesis

There is no specific information available in the provided search results regarding the use of 2-(Trifluoromethyl)biphenyl-5-carboxylic acid in the development of chiral ligands for asymmetric synthesis. While biphenyls are a well-established scaffold for creating axially chiral ligands, and the development of such ligands is a significant area of research, nih.gov no documents specifically mention or detail the application of this particular compound.

Coordination Chemistry with Transition Metals

Information detailing the specific coordination chemistry of this compound with transition metals is not present in the available search results. Carboxylic acids are known to coordinate with transition metals, rsc.org and biphenyl-polycarboxylic acids have been used to create coordination polymers with transition metals like cobalt, rsc.org but there are no specific examples or studies involving this compound.

Intermediacy in the Synthesis of Complex Molecular Architectures

Building Block for Multifunctional Scaffolds and Heterocyclic Compounds

The strategic placement of the carboxylic acid and trifluoromethyl groups on the biphenyl (B1667301) framework makes 2-(Trifluoromethyl)biphenyl-5-carboxylic acid a highly valuable building block for elaborate molecular designs. The carboxylic acid provides a reactive handle for a multitude of chemical transformations, while the trifluoromethyl group often imparts desirable physicochemical properties such as enhanced metabolic stability and lipophilicity to the final compounds.

Biphenyl carboxylic acids are extensively used as foundational scaffolds in medicinal chemistry and materials science. ajgreenchem.com The carboxylic acid moiety can be readily converted into other functional groups, such as amides, esters, or acyl chlorides, enabling its linkage to other molecular fragments. This versatility is crucial for creating large libraries of compounds for drug discovery and other research applications.

A significant application of this building block is in the synthesis of heterocyclic compounds. For instance, biphenyl carboxylic acids can be converted into secondary amides, which are then used as precursors for forming tetrazole rings. Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for the carboxylic acid group they replace. This transformation allows for the modulation of a molecule's acidic properties and its ability to interact with biological targets.

Furthermore, aromatic polycarboxylic acids containing the biphenyl core are recognized as versatile building blocks for designing coordination polymers (CPs) and metal-organic frameworks (MOFs). semanticscholar.orgmdpi.comresearchgate.net In these structures, the carboxylic acid groups coordinate with metal ions to form extended, often porous, networks. The rigidity of the biphenyl unit helps to create well-defined and stable architectures, while the trifluoromethyl group can influence the framework's properties, such as its interaction with guest molecules.

| Scaffold Type | Derived Structure Example | Key Synthetic Transformation | Potential Application Area |

|---|---|---|---|

| Multifunctional Scaffold | Substituted Biphenyl Amides | Amide coupling reaction at the carboxylic acid site | Medicinal Chemistry, Ligand Synthesis |

| Heterocyclic Compound | Biphenyl Tetrazoles | Conversion of carboxylic acid to amide, followed by cyclization | Drug Discovery (Carboxylic Acid Bioisostere) |

| Coordination Polymer | Biphenyl-based Metal-Organic Frameworks (MOFs) | Coordination of carboxylate groups to metal ion centers | Gas Storage, Catalysis, Sensing mdpi.com |

Precursor for Biphenyl-Containing Scaffolds in Research Materials

The robust biphenyl core of this compound is a fundamental feature that makes it an excellent precursor for advanced research materials. Biphenyl derivatives are crucial intermediates in the production of a wide variety of materials, including liquid crystals, agricultural products, and the fluorescent layers in organic light-emitting diodes (OLEDs). ajgreenchem.com

A notable application is in the field of organic electronics, where trifluoromethyl-substituted biphenyl units are incorporated into novel conjugated polymers. nycu.edu.tw These polymers have been synthesized for use in organic field-effect transistors (OFETs). The inclusion of the 2,2′-bis(trifluoromethyl)biphenyl unit as an electron-accepting component in the polymer backbone leads to materials with well-balanced ambipolar charge mobilities. nycu.edu.tw The trifluoromethyl groups enhance the material's performance by providing improved moisture resistance and greater oxidative stability, resulting in OFETs that can operate reliably in ambient conditions for extended periods. nycu.edu.tw

The synthesis of these advanced materials often involves leveraging the reactivity of the functional groups on the biphenyl precursor. The carboxylic acid can be used in polymerization reactions or modified to an appropriate group needed for cross-coupling reactions, such as Suzuki-Miyaura coupling, to build the polymer chain. ajgreenchem.com

| Material Type | Incorporated Scaffold | Key Property Improvement | Example Performance Metric |

|---|---|---|---|

| Conjugated Polymer for OFETs | 2,2′-Bis(trifluoromethyl)biphenyl | Ambient Stability, Balanced Charge Transport | Hole/Electron Mobility up to 0.0152 / 0.0120 cm² V⁻¹ s⁻¹ nycu.edu.tw |

| Liquid Crystals | Substituted Biphenyls | Thermal and Chemical Stability | Defined Mesophase Transitions |

| OLED Emitters | Fluorescent Biphenyl Derivatives | Photophysical Properties (e.g., Emission Wavelength) | High Quantum Yield |

Synthesis of Radiopharmaceutical Precursors for Diagnostic Research

In the field of nuclear medicine, Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiopharmaceuticals—biologically active molecules labeled with a positron-emitting isotope. nih.govnih.gov Fluorine-18 (¹⁸F) is the most commonly used isotope for PET due to its favorable decay properties. nih.gov The trifluoromethyl (CF₃) group is a highly sought-after motif in PET tracer design, and significant research has been dedicated to developing methods for [¹⁸F]trifluoromethylation. nih.govnih.gov

The compound this compound serves as an ideal scaffold for designing precursors for such radiopharmaceuticals. Biphenyl-based small molecules are actively being developed as PET radiotracers for imaging biological targets like the PD-L1 protein in tumors. researchgate.net A precursor is a stable, non-radioactive molecule that is designed for a rapid, high-yield chemical reaction in the final step to incorporate the radioactive isotope. radiologykey.com

A synthetic strategy could involve using the carboxylic acid group of this compound to attach the biphenyl scaffold to another molecular fragment that contains a suitable leaving group for radiofluorination, such as a tosylate or mesylate. uni-mainz.de In the final radiosynthesis step, this precursor would be reacted with [¹⁸F]fluoride ion, which displaces the leaving group to yield the final ¹⁸F-labeled PET imaging agent. The trifluoromethyl group already present on the biphenyl ring helps ensure the metabolic stability of the tracer in vivo, while the newly introduced ¹⁸F atom provides the imaging signal. The development of such precursors is a critical step in advancing molecular imaging and diagnostic research. acs.org

| Component | Function | Example in Precursor Design |

|---|---|---|

| Biphenyl Scaffold | Provides a rigid core for attaching targeting vectors and radiolabels. | The core structure derived from this compound. |

| Trifluoromethyl Group | Enhances metabolic stability and modulates lipophilicity of the final tracer. nih.gov | The CF₃ group at the 2-position of the biphenyl ring. |

| Carboxylic Acid Group | Acts as a chemical handle to link the scaffold to other components. | Used to form an amide or ester bond with a molecule containing a leaving group. uni-mainz.de |

| Leaving Group (e.g., Tosylate) | Enables the final, rapid nucleophilic substitution reaction with [¹⁸F]fluoride. | A -OTs group on an alkyl chain attached to the scaffold via the carboxylic acid. radiologykey.com |

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Crystalline Structures

The dominant intermolecular interaction governing the crystal structure of aromatic carboxylic acids is the robust and highly directional hydrogen bond. In the solid state, carboxylic acids almost universally form centrosymmetric dimers through pairs of O-H···O hydrogen bonds between their carboxyl groups. This specific and reliable interaction is known as the R²₂(8) graph-set motif and is a fundamental building block in supramolecular chemistry.

Analysis of Dipole-Dipole and Other Non-Covalent Interactions

Furthermore, the biphenyl (B1667301) core and the substituents give rise to a variety of weaker interactions:

C-H···π Interactions: The electron-rich π-systems of the phenyl rings can interact with C-H bonds from neighboring molecules.

π-π Stacking: The aromatic rings of the biphenyl units may engage in π-π stacking, although this is often influenced by the twist angle between the rings and the steric hindrance from substituents.

Halogen Bonding and H···F Interactions: The fluorine atoms of the -CF₃ group can act as weak hydrogen bond acceptors, potentially forming C-H···F interactions with adjacent molecules, further stabilizing the crystal packing.

H···H and C-H···O Contacts: Analysis of the parent biphenyl crystal has shown that even weak intermolecular H···H and C-H···π contacts contribute to the stabilization of the crystal structure. nih.gov Similarly, weak C-H···O interactions involving the carboxyl oxygen atoms are common in consolidating crystal structures. rsc.org

The interplay of these forces, alongside the dominant hydrogen bonds, determines the final, most thermodynamically stable crystalline form. Hirshfeld surface analysis is a common computational tool used to visualize and quantify the relative contributions of these different intermolecular contacts. nih.gov

Self-Assembly Processes and Ordered Material Formation

The formation of ordered materials from 2-(Trifluoromethyl)biphenyl-5-carboxylic acid is a direct consequence of its molecular structure and the hierarchy of its intermolecular interactions. The process of self-assembly is driven by the spontaneous association of molecules into thermodynamically stable, non-covalently bonded superstructures.

The primary driving force for the self-assembly of this compound is the strong, directional hydrogen bonding that forms the carboxylic acid dimers. These well-defined dimeric units can be considered the foundational building blocks of the supramolecular structure. These dimers then arrange themselves into higher-order structures, such as one-dimensional tapes or two-dimensional sheets, guided by the weaker dipole-dipole, C-H···π, and other van der Waals forces. The specific arrangement, such as the formation of sheets or more complex interpenetrating networks, is seen in other biphenyl carboxylic acids and is highly dependent on the substitution pattern. researchgate.net The ability of molecules to form extended two-dimensional networks through hydrogen bonding is a key principle in creating functional supramolecular assemblies. mpg.de This hierarchical assembly process, starting from individual molecules to dimers and then to extended networks, is a fundamental concept in crystal engineering and the bottom-up fabrication of new materials.

Future Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

Future research into the synthesis of 2-(Trifluoromethyl)biphenyl-5-carboxylic acid will prioritize the development of novel and sustainable pathways that offer improvements in efficiency, safety, and environmental impact over traditional methods.

A significant area of focus will be the advancement of photocatalytic methods . These reactions, often proceeding under mild conditions using visible light, represent a greener alternative to classical synthetic routes that may require harsh reagents or high temperatures. nih.govresearchgate.net Research is expected to explore visible-light-mediated strategies for direct C-H trifluoromethylation on biphenyl (B1667301) precursors, potentially using organic photoredox catalysts to create more environmentally friendly, metal-free processes. bohrium.com Another promising avenue is decarboxylative trifluoromethylation , where a carboxylic acid is converted into a trifluoromethyl group. nih.govfrontiersin.orgscispace.com Future studies may investigate adapting this methodology, potentially using trifluoroacetic acid (TFA) or its derivatives as cost-effective and low-toxicity trifluoromethyl sources under photocatalytic conditions. nih.govfrontiersin.org This approach could provide a direct route to trifluoromethylated biphenyls from readily available biphenyl carboxylic acids.

The principles of green chemistry will be central to developing these new pathways. This includes exploring solvent-free reaction conditions, using water as a solvent, and designing processes that minimize waste by maximizing atom economy. proquest.commdpi.comresearchgate.net For instance, the development of water-soluble catalysts could facilitate both the reaction and the separation of the product, reducing the reliance on volatile organic solvents. researchgate.net Methodologies that avoid traditional, often wasteful, coupling reagents in favor of catalytic systems that generate benign byproducts like water are also highly desirable. proquest.comwalisongo.ac.id

| Synthetic Strategy | Key Features & Advantages | Potential Research Direction |

| Photocatalysis | Utilizes visible light, mild reaction conditions, environmentally benign. nih.govresearchgate.net | Development of metal-free organic photocatalysts for direct C-H trifluoromethylation. bohrium.com |

| Decarboxylative Trifluoromethylation | Converts readily available carboxylic acids to CF₃ groups. nih.govscispace.com | Using trifluoroacetic acid (TFA) as a sustainable CF₃ source under photoredox conditions. frontiersin.org |

| Green Chemistry Approaches | Use of water as a solvent, solvent-free conditions, high atom economy. researchgate.netwalisongo.ac.id | Design of water-soluble catalysts and processes that produce only benign byproducts. proquest.commdpi.com |

| Novel Reagents | Employing inexpensive and stable CF₃ sources like sodium triflinate. nsf.gov | Exploring new activation methods for stable CF₃ sources in radical cross-coupling reactions. |

Design and Development of Advanced Catalytic Systems

The synthesis of this compound and its derivatives heavily relies on cross-coupling reactions, and future research will focus on creating more advanced and efficient catalytic systems to facilitate these transformations.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Negishi reactions, are fundamental for forming the biphenyl core. nih.govresearchgate.net Future work will aim to develop next-generation palladium catalysts with higher activity and stability, allowing for lower catalyst loadings and milder reaction conditions. mdpi.comresearchgate.net This includes designing sophisticated ligands that enhance the efficiency of the catalytic cycle, particularly for challenging substrates like those containing electron-withdrawing trifluoromethyl groups. researchgate.netresearchgate.net The development of heterogeneous catalysts, where palladium nanoparticles are supported on materials like modified graphene, is a key area of interest as these systems offer easier separation and recycling, aligning with green chemistry principles. mdpi.comurjc.es

Photoredox catalysis is emerging as a powerful tool for forming C-C and C-CF₃ bonds under mild conditions. mdpi.comchemrxiv.org Research will likely explore dual catalytic systems that merge photoredox catalysis with transition metal catalysis (e.g., palladium or copper) to enable novel transformations. scispace.commdpi.com For example, combining a ruthenium or iridium-based photosensitizer with a copper catalyst can facilitate the trifluoromethylation of arylboronic acids. mdpi.com Organic dyes are also being investigated as metal-free photocatalysts. chemrxiv.org

Furthermore, cooperative catalysis , where two different metals work in synergy, offers a promising strategy for overcoming limitations of single-metal systems. For instance, a cooperative palladium/rhodium catalytic system has been shown to improve the efficiency of Suzuki-Miyaura arylation of aryl trifluoromethyl sulfones by accelerating the transmetalation step. nih.govkyoto-u.ac.jp Exploring similar bimetallic systems could lead to breakthroughs in the synthesis of complex fluorinated biaryls. researchgate.net

Finally, the field of organocatalysis , which uses small organic molecules as catalysts, presents a metal-free alternative for synthesizing fluorinated compounds. nih.gov Future research could focus on designing chiral organocatalysts to achieve enantioselective synthesis of fluorinated biphenyl derivatives, providing access to new classes of chiral materials and bioactive molecules.

| Catalyst Type | Area of Development | Advantages & Goals |

| Palladium Catalysts | Advanced ligands, heterogeneous supports (e.g., graphene). mdpi.comresearchgate.net | Higher activity, improved stability, catalyst recyclability, lower catalyst loading. urjc.es |

| Photocatalysts | Dual catalysis with transition metals (Pd, Cu), organic dyes. scispace.comchemrxiv.org | Mild reaction conditions, access to novel radical-based transformations. mdpi.com |

| Cooperative Catalysts | Bimetallic systems (e.g., Pd/Rh). nih.govkyoto-u.ac.jp | Enhanced reaction rates and efficiency by accelerating key catalytic steps. kyoto-u.ac.jp |

| Organocatalysts | Chiral organic molecules. nih.gov | Metal-free synthesis, potential for enantioselective fluorination reactions. |

Computational Insights into Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding future research on this compound. These theoretical studies provide deep insights into the molecule's electronic structure, reactivity, and physical properties, which can accelerate the design of new materials and synthetic pathways. nih.govacs.org

Future computational work will likely focus on several key areas. First, detailed DFT studies will be employed to elucidate the mechanisms of novel synthetic reactions. By modeling reaction intermediates and transition states, researchers can understand how catalysts function and identify factors that limit reaction efficiency, leading to the rational design of improved catalytic systems. nih.gov

Second, computational analysis will be used to explore the structure-property relationships of this compound and its derivatives. By calculating properties such as molecular electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and dipole moments, scientists can predict how structural modifications will affect the molecule's behavior. nih.govjcsp.org.pk For example, understanding the electronic distribution can help predict intermolecular interactions, which is crucial for designing materials like liquid crystals or organic solar cells. nih.govacs.org Theoretical calculations can also predict how the torsion angle between the biphenyl rings, influenced by substituents, affects the electronic conjugation and ultimately the material's optical and electronic properties. kaust.edu.sa

These computational models can screen virtual libraries of derivatives to identify candidates with desired properties before committing to their synthesis, saving significant time and resources. This "materials-by-design" approach is critical for accelerating innovation in materials science.

| Computational Method | Research Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms. | Understanding catalyst behavior, identifying rate-limiting steps, rational catalyst design. nih.gov |

| Molecular Electrostatic Potential (MEP) Analysis | Predicting intermolecular interactions. | Guiding the design of materials with specific packing or solvent interactions. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Assessing electronic properties and reactivity. | Predicting stability, charge-transfer characteristics, and suitability for electronic applications. acs.org |

| Structural Parameter Calculation | Investigating conformational effects (e.g., dihedral angles). | Correlating molecular shape with bulk material properties like those in liquid crystals. jcsp.org.pkkaust.edu.sa |

Expansion of Applications in Emerging Materials Technologies

The unique properties conferred by the trifluoromethyl group and the biphenyl backbone make this compound a valuable building block for a range of emerging materials. Future research will focus on synthesizing derivatives and incorporating them into advanced functional materials.

One of the most promising areas is in liquid crystal displays (LCDs) . Fluorinated biphenyls are already critical components in liquid crystal mixtures due to their high chemical stability, thermal stability, and specific dielectric anisotropies. nbinno.comresearchgate.net The trifluoromethyl group can significantly alter these properties, and future research will involve designing and synthesizing novel derivatives of this compound to create liquid crystals with faster response times, higher contrast ratios, and improved energy efficiency for next-generation displays. nbinno.comnih.gov

In the field of organic electronics , fluorinated aromatic compounds are of great interest for applications such as organic solar cells and dye-sensitized solar cells. nih.govacs.org The strong electron-withdrawing nature of the CF₃ group can be used to tune the electronic energy levels of organic semiconductors, improving charge separation and transport. The carboxylic acid group provides a convenient anchor point for attaching the molecule to semiconductor surfaces or for polymerization.

Furthermore, derivatives of trifluoromethylated biphenyls have shown potential in creating molecular glasses with interesting photophysical properties, such as dual-state emission and room-temperature phosphorescence. kaust.edu.sa These properties make them candidates for applications in chemical sensing, for example, as oxygen sensors. kaust.edu.sa The rigid biphenyl structure, combined with the effects of the trifluoromethyl groups, can restrict molecular motion in the solid state, leading to these unique emissive properties. Future work will explore how the specific structure of this compound can be modified to optimize these luminescent characteristics for various optoelectronic applications.

| Technology Area | Role of Trifluoromethylated Biphenyls | Future Research Goal |

| Liquid Crystal Displays (LCDs) | Enhance thermal stability and dielectric anisotropy. nbinno.comresearchgate.net | Design new liquid crystal molecules for displays with faster switching and higher contrast. nbinno.com |

| Organic Electronics | Tune electronic energy levels in organic semiconductors. nih.govacs.org | Develop novel materials for more efficient organic solar cells and other electronic devices. |

| Advanced Optical Materials | Form molecular glasses with dual-state emission and phosphorescence. kaust.edu.sa | Create materials for applications in chemical sensing (e.g., oxygen sensors) and optoelectronics. kaust.edu.sa |

| Polymers and Functional Materials | Serve as monomers for high-performance polymers. | Synthesize polymers with enhanced thermal stability, chemical resistance, and specific optical properties. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-yield synthesis of 2-(trifluoromethyl)biphenyl-5-carboxylic acid, particularly regarding trifluoromethyl group introduction?

- Methodological Answer : The trifluoromethyl group can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives or halogenated precursors. For example, a biphenyl core can be functionalized with a trifluoromethyl group at the 2-position using Pd-catalyzed coupling, followed by oxidation of a methyl or hydroxymethyl substituent to the carboxylic acid at the 5-position. Reaction conditions (e.g., temperature, solvent, catalyst loading) must be optimized to avoid side reactions, such as decarboxylation or trifluoromethyl group displacement .

Q. How can structural confirmation of this compound be rigorously validated?

- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm substituent positions and electronic environments. LCMS (e.g., m/z 757 [M+H]+ as in Example 324 of EP 4374877) and HPLC retention time analysis (e.g., 1.23 minutes under specific gradients) provide complementary validation . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) further resolve structural ambiguities .

Q. What analytical techniques are optimal for assessing purity and stability under varying storage conditions?

- Methodological Answer : Use HPLC with UV detection (e.g., 254 nm) to monitor degradation products. Accelerated stability studies (40°C/75% RH) over 4–6 weeks can identify decomposition pathways. Differential Scanning Calorimetry (DSC) determines melting point consistency (e.g., mp 287.5–293.5°C for analogous compounds) and polymorphic stability .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and carboxylic acid groups influence intermolecular interactions in crystal packing or supramolecular assemblies?

- Methodological Answer : Perform Hirshfeld surface analysis or DFT calculations to map electrostatic potentials. Compare crystal structures of analogs (e.g., 3',5'-bis(trifluoromethyl)biphenyl-4-carboxylic acid) to identify hydrogen-bonding motifs or π-stacking interactions. Synchrotron X-ray diffraction can resolve subtle conformational differences .

Q. What computational approaches are effective in predicting reactivity or regioselectivity during functionalization of the biphenyl scaffold?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for electrophilic substitution or coupling reactions. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities if the compound is a drug candidate, leveraging electrostatic contributions from the trifluoromethyl group .

Q. How can contradictory data between theoretical predictions and experimental results (e.g., reaction yields, biological activity) be systematically resolved?

- Methodological Answer : Re-examine reaction intermediates via <sup>19</sup>F NMR to detect transient species. For biological assays, validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Statistical tools like principal component analysis (PCA) identify outliers in datasets .

Q. What strategies mitigate metabolic instability of the carboxylic acid moiety in pharmacokinetic studies?

- Methodological Answer : Prodrug approaches (e.g., ester or amide derivatives) can enhance metabolic stability. In vitro assays with liver microsomes or hepatocytes quantify hydrolysis rates. LC-MS/MS monitors plasma concentrations of the parent compound and metabolites .

Q. How can crystallization conditions be optimized to obtain phase-pure material for formulation studies?

- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) using anti-solvent vapor diffusion. Monitor crystal growth via polarized light microscopy. Pair with Pair Distribution Function (PDF) analysis to assess amorphous vs. crystalline content .

Notes

- Avoid commercial sources (e.g., ) per reliability guidelines.

- All methodologies are derived from peer-reviewed protocols or patent applications.

- For synthesis, prioritize anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.